molecular formula C9H7IN2O B1517095 3-(2-Iodophenyl)-1,2-oxazol-5-amine CAS No. 1020955-28-5

3-(2-Iodophenyl)-1,2-oxazol-5-amine

Cat. No.: B1517095
CAS No.: 1020955-28-5
M. Wt: 286.07 g/mol
InChI Key: ZWPSDSULPKZXSN-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by its unique structure, which includes an iodophenyl group attached to an oxazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine typically involves the following steps:

  • Iodination: The starting material, 2-phenyl-1,2-oxazol-5-amine, undergoes iodination to introduce the iodophenyl group.

  • Oxidation: The iodinated compound is then subjected to oxidation to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(2-Iodophenyl)-1,2-oxazol-5-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: It could be explored for its therapeutic properties in treating various diseases.

  • Industry: The compound's unique properties may find applications in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-(2-Iodophenyl)-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-(2-Bromophenyl)-1,2-oxazol-5-amine: Similar structure with a bromophenyl group instead of iodophenyl.

  • 3-(2-Chlorophenyl)-1,2-oxazol-5-amine: Similar structure with a chlorophenyl group instead of iodophenyl.

Uniqueness: 3-(2-Iodophenyl)-1,2-oxazol-5-amine is unique due to the presence of the iodophenyl group, which can impart different chemical and biological properties compared to its bromo- and chloro- counterparts.

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Properties

IUPAC Name

3-(2-iodophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSDSULPKZXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-28-5
Record name 3-(2-iodophenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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